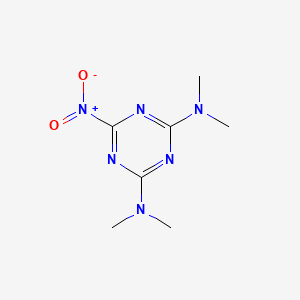
1,3,5-Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a triazine ring substituted with two amino groups at positions 2 and 4, and four methyl groups at the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, nitroso derivatives, and amino derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A derivative with ethyl and methoxy groups, used in various industrial applications.
6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine: Known for its herbicidal properties.
6-Phenyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
The presence of the nitro group enhances its ability to participate in redox reactions, making it valuable in various scientific and industrial contexts .
Propiedades
Número CAS |
112629-59-1 |
|---|---|
Fórmula molecular |
C7H12N6O2 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetramethyl-6-nitro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N6O2/c1-11(2)5-8-6(12(3)4)10-7(9-5)13(14)15/h1-4H3 |
Clave InChI |
ZBQJCSXUPNVPJJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)[N+](=O)[O-])N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
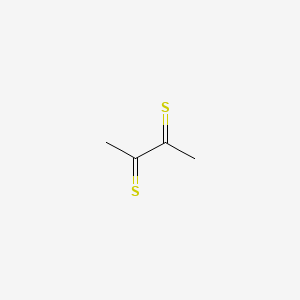
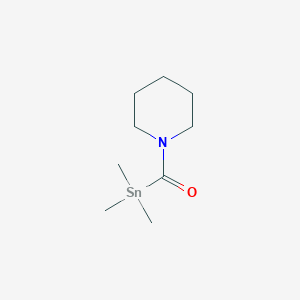
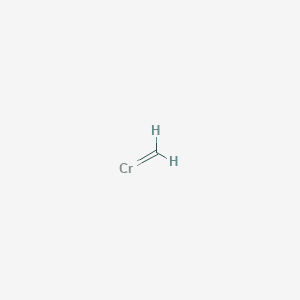
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
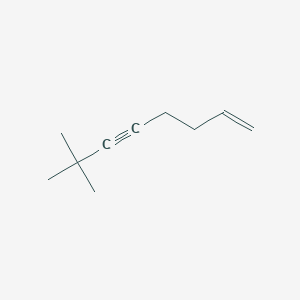
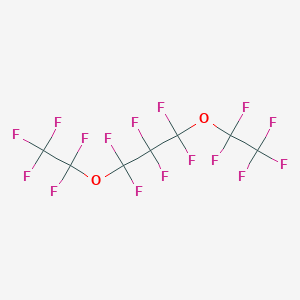
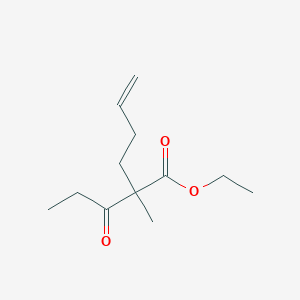
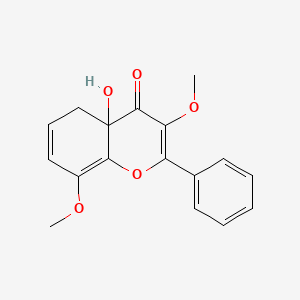

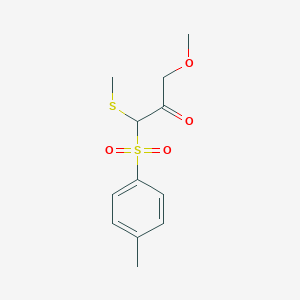
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
